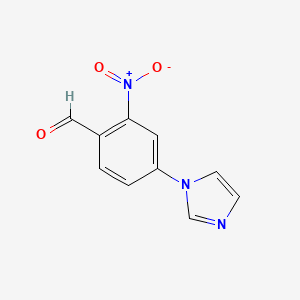![molecular formula C8H14S2 B14170837 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane CAS No. 4533-93-1](/img/structure/B14170837.png)
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane is an organic compound characterized by the presence of sulfur atoms and an ethynyl group. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane typically involves the reaction of propylsulfanyl derivatives with ethynyl sulfides. One common method includes the use of cesium carbonate (CsCO3) and tetrabutylammonium iodide (Bu4NI) in anhydrous dimethylformamide (DMF) under an inert atmosphere . The reaction mixture is stirred at room temperature, followed by extraction and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism by which 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions, while the sulfur atoms can form strong bonds with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane include:
1-(Propylsulfanyl)propane: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfanyl)ethane: A simpler analog with a shorter carbon chain and different reactivity profile.
1,1-Bis(propylsulfanyl)ethane: Contains two propylsulfanyl groups, offering different steric and electronic properties.
Eigenschaften
CAS-Nummer |
4533-93-1 |
|---|---|
Molekularformel |
C8H14S2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
1-(2-propylsulfanylethynylsulfanyl)propane |
InChI |
InChI=1S/C8H14S2/c1-3-5-9-7-8-10-6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
RZPIWMIEHJRBHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC#CSCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
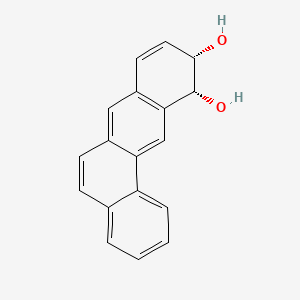
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
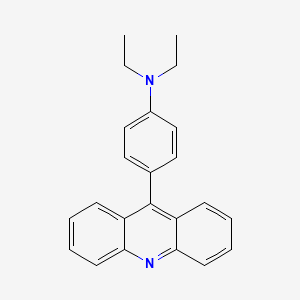
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
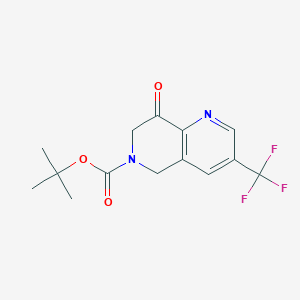
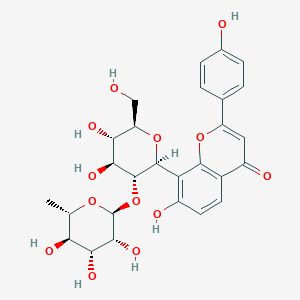
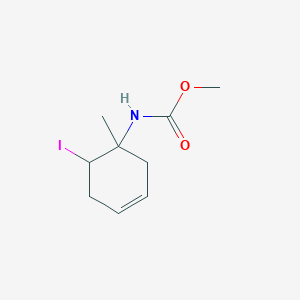
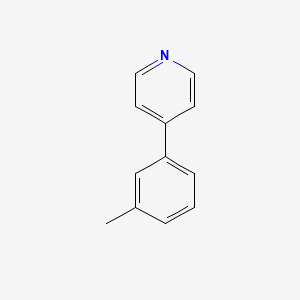
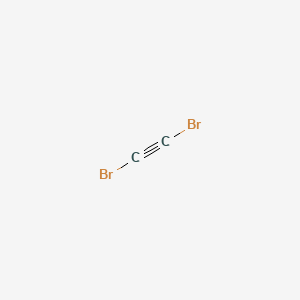
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
